molecular formula C18H13BrO2 B1656849 Benzene, 1-(4-bromophenoxy)-4-phenoxy- CAS No. 54590-36-2

Benzene, 1-(4-bromophenoxy)-4-phenoxy-

Cat. No.: B1656849
CAS No.: 54590-36-2
M. Wt: 341.2 g/mol
InChI Key: MNUZKMAIKKBYQR-UHFFFAOYSA-N
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Description

Benzene, 1-(4-bromophenoxy)-4-phenoxy- (IUPAC name: 1-(4-bromophenoxy)-4-phenoxybenzene) is a diaryl ether derivative featuring a central benzene ring substituted with two oxygen-linked aryl groups: a 4-bromophenoxy group at position 1 and a phenoxy group at position 4. Its molecular formula is inferred as C₁₈H₁₃BrO₂, combining the central benzene (C₆H₄) with a 4-bromophenoxy (C₆H₄BrO) and phenoxy (C₆H₅O) substituent.

The compound’s synthesis likely involves nucleophilic aromatic substitution or Ullmann coupling, as seen in , which details methods for preparing bromophenoxy derivatives like 1-(allyloxy)-4-bromobenzene .

Properties

CAS No.

54590-36-2

Molecular Formula

C18H13BrO2

Molecular Weight

341.2 g/mol

IUPAC Name

1-bromo-4-(4-phenoxyphenoxy)benzene

InChI

InChI=1S/C18H13BrO2/c19-14-6-8-16(9-7-14)21-18-12-10-17(11-13-18)20-15-4-2-1-3-5-15/h1-13H

InChI Key

MNUZKMAIKKBYQR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Attributes of Comparable Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-(4-Bromophenoxy)-4-phenoxybenzene 4-Bromophenoxy, Phenoxy C₁₈H₁₃BrO₂ 353.20 - (Inferred) High thermal stability, potential pharmaceutical intermediate
1-Bromo-4-phenoxybenzene Bromo, Phenoxy C₁₂H₉BrO 249.10 101-55-3 GC retention data available; used as a flame retardant intermediate
1-(2-Methylpropoxy)-4-phenoxybenzene 2-Methylpropoxy, Phenoxy C₁₆H₁₈O₂ 242.31 65481-56-3 Lower polarity due to alkoxy group; industrial research applications
1-Bromo-2-chloro-4-(4-chlorophenoxy)benzene Bromo, Chloro, 4-Chlorophenoxy C₁₂H₇BrCl₂O 334.00 1419873-85-0 Mixed halogenation; enhanced reactivity in cross-coupling reactions
1-[[3-(2-Methylphenyl)-2-propyn-1-yl]oxy]-4-phenoxybenzene Propargyloxy (methylphenyl), Phenoxy C₂₂H₁₈O₂ 314.38 89878-67-1 Alkyne functionality enables click chemistry applications

Substituent Effects on Physicochemical Properties

  • Halogenation vs. Alkoxy Groups: Brominated derivatives (e.g., 1-bromo-4-phenoxybenzene) exhibit higher molecular weights and polarities compared to alkoxy analogs like 1-(2-methylpropoxy)-4-phenoxybenzene. Bromine’s electronegativity increases lipophilicity, impacting solubility and bioactivity .
  • Mixed Halogenation: Compounds like 1-bromo-2-chloro-4-(4-chlorophenoxy)benzene demonstrate synergistic effects in reactivity, making them versatile in Suzuki-Miyaura couplings or as intermediates in agrochemicals .
  • Functional Group Diversity : The propargyloxy group in CAS 89878-67-1 introduces alkyne reactivity, enabling applications in polymer chemistry or bioconjugation .

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